molecular formula C28H30O6 B084431 Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside CAS No. 13225-19-9

Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside

Cat. No.: B084431
CAS No.: 13225-19-9
M. Wt: 462.5 g/mol
InChI Key: CVHUOBYFXKHVJR-GUONBBAESA-N
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Description

Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside is a complex organic compound widely utilized in the field of biomedicine and chemical research. Known for its potential therapeutic properties, it has shown promising results in the treatment of certain diseases such as cancer. This compound is also used as a chiral building block and an important intermediate in the preparation of different sugars .

Preparation Methods

The synthesis of Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside involves multiple steps. One common synthetic route includes the protection of hydroxyl groups followed by benzylation. The reaction conditions typically involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar principles of organic synthesis with optimized conditions for large-scale production.

Chemical Reactions Analysis

Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

    Biology: The compound is utilized in studies related to carbohydrate chemistry and glycobiology.

    Medicine: It has shown potential in the development of drugs targeting specific types of cancer cells.

    Industry: The compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside can be compared with other similar compounds such as:

  • Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside
  • Methyl 4,6-Di-O-ethyl-α-D-glucopyranoside
  • 1,2:4,6-Di-O-benzylidene-α-D-glucopyranoside

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific benzylidene and benzyl groups, which contribute to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

(4aR,6S,7R,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3/t23-,24-,25+,26-,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHUOBYFXKHVJR-GUONBBAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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